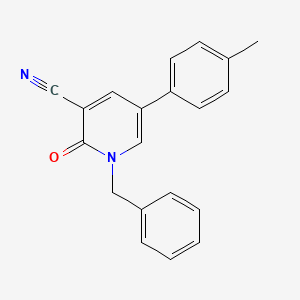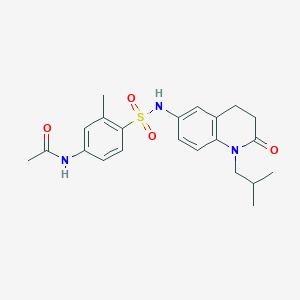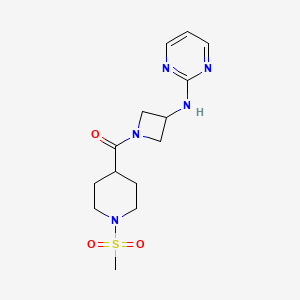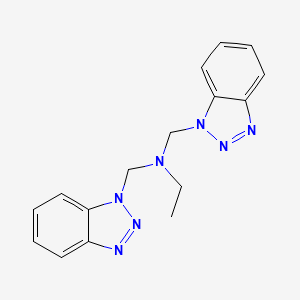
1-Benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as BMPO-PC, is a compound that has been used in a wide variety of scientific research applications. BMPO-PC has been studied for its ability to act as a ligand for specific proteins, as well as its potential to be used in the synthesis of various drugs and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
1-Benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile serves as a precursor in the synthesis of a wide array of pyridine and fused pyridine derivatives, demonstrating its versatility in organic synthesis. Research has explored its reactivity towards various reagents to yield isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and naphthyridine derivatives, among others, showcasing the compound's foundational role in generating structurally diverse chemical entities with potential biological activities (Al-Issa, 2012).
Antifibrotic Activity
A novel series of derivatives from this compound has been synthesized and evaluated for antifibrotic activity. Among these derivatives, certain compounds have exhibited potent antifibrotic effects without adverse impacts on liver and kidney functions, highlighting their potential as therapeutic agents in treating fibrotic diseases (Ismail & Noaman, 2005).
Crystal Structure Determination
The crystal structures of derivatives of this compound have been elucidated, providing insights into the molecular geometry, bond lengths, and angles critical for understanding the physicochemical properties and reactivity of these compounds. Such structural analyses are fundamental for the rational design of new compounds with desired biological or physical properties (Moustafa & Girgis, 2007).
Molecular Docking and In Vitro Screening
The application of molecular docking techniques has enabled the prediction of the binding affinities of this compound derivatives towards specific protein targets. This approach facilitates the identification of promising candidates for further in vitro and in vivo evaluation, accelerating the drug discovery process. Compounds derived from this chemical scaffold have shown antimicrobial and antioxidant activities in preliminary screenings, suggesting their potential utility in developing new therapeutic agents (Flefel et al., 2018).
Antimicrobial and Anticancer Potential
Research into the antimicrobial and anticancer properties of derivatives from this compound has yielded compounds with significant activity against a variety of bacterial and fungal strains, as well as promising cytotoxicity against cancer cell lines. These findings highlight the compound's potential as a scaffold for the development of new antimicrobial and anticancer agents, offering hope for the treatment of infectious diseases and cancer (Elewa et al., 2021).
Wirkmechanismus
Target of Action
Many drugs target proteins, such as enzymes or receptors, that play key roles in biochemical pathways. The specific targets of a drug depend on its chemical structure and the disease it is intended to treat .
Mode of Action
Drugs typically interact with their targets by binding to them, often at a site where the target would normally interact with other molecules within the cell. This can inhibit the target’s normal function, alter its function, or mimic the action of the target’s natural interactors .
Biochemical Pathways
The effects of a drug on biochemical pathways depend on its targets. For example, a drug that inhibits an enzyme might block a particular metabolic pathway, leading to a decrease in the production of certain molecules or an increase in the production of others .
Pharmacokinetics
This refers to how the body affects a drug, including how the drug is absorbed, distributed, metabolized, and excreted (ADME). These properties can affect a drug’s bioavailability, or the amount of the drug that is able to reach its target .
Result of Action
The molecular and cellular effects of a drug’s action depend on its mode of action and its targets. For example, a drug might cause a cell to produce more or less of a certain molecule, or it might cause a cell to divide more or less frequently .
Action Environment
Various environmental factors can influence a drug’s action, efficacy, and stability. These can include factors within the body, such as pH and temperature, as well as external factors, such as light and humidity .
Eigenschaften
IUPAC Name |
1-benzyl-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-15-7-9-17(10-8-15)19-11-18(12-21)20(23)22(14-19)13-16-5-3-2-4-6-16/h2-11,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKCDZFEEQGIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2981783.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide](/img/structure/B2981784.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2981786.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2981789.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2981790.png)


![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2981793.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2981795.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2981804.png)